5-amino-1-(4-chlorobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, a scaffold noted for its modular synthesis and diverse biological applications. The core structure features a 1,2,3-triazole ring substituted with an amino group at position 5 and a carboxamide group at position 2. The specific substituents—4-chlorobenzyl at the triazole N1 position and 3-chloro-4-fluorophenyl at the carboxamide nitrogen—distinguish it from analogs. This compound has been implicated in targeting bacterial SOS response pathways, particularly inhibiting LexA autoproteolysis, a critical mediator of DNA repair in bacteria .
Properties
Molecular Formula |
C16H12Cl2FN5O |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
5-amino-N-(3-chloro-4-fluorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C16H12Cl2FN5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-11-5-6-13(19)12(18)7-11/h1-7H,8,20H2,(H,21,25) |
InChI Key |
DFNLUXKMFBXKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, is widely employed for constructing 1,4-disubstituted 1,2,3-triazoles. For the target compound, the triazole core is assembled via reaction between 4-chlorobenzyl azide and a propargyl precursor bearing a protected amino group. The azide is synthesized by treating 4-chlorobenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours. The propargyl component, typically a propargyl amine derivative, undergoes cycloaddition in the presence of copper(I) iodide and a stabilizing ligand (e.g., tris(benzyltriazolylmethyl)amine) to ensure regioselectivity.
Reaction conditions are critical:
- Solvent: tert-Butanol/water (1:1) mixture facilitates catalyst solubility.
- Temperature: 25–50°C, optimized to minimize side reactions.
- Yield: 78–85% after column chromatography.
Post-cycloaddition, the amino group at position 5 is deprotected using trifluoroacetic acid (TFA), followed by neutralization with aqueous sodium bicarbonate.
Thermal Huisgen Cycloaddition
Non-catalyzed Huisgen cycloaddition between 4-chlorobenzyl azide and acetylene derivatives offers an alternative route, though with lower regioselectivity. This method produces a mixture of 1,4- and 1,5-disubstituted triazoles, necessitating rigorous chromatographic separation. The reaction proceeds at 100°C in toluene over 48 hours, yielding 60–65% of the desired regioisomer.
Hydrazone Cyclocondensation in Aqueous Media
A solvent-free approach, adapted from EP0618199A1, involves cyclocondensation of hydrazone derivatives with ammonia in water. While originally developed for 1,2,4-triazoles, this method is adaptable to 1,2,3-triazoles by modifying the hydrazone precursor.
Procedure:
- Hydrazone Synthesis: 2-(4-Chlorophenyl)-4,5-oxazoledione is reacted with 3-chloro-4-fluorophenylhydrazine in ethanol at reflux.
- Cyclocondensation: The hydrazone derivative is heated with aqueous ammonia (29%) at 80°C for 4–6 hours.
- Workup: The product precipitates upon cooling, filtered, and dried under vacuum.
Advantages:
- Green Chemistry: Eliminates organic solvents, reducing environmental impact.
- Yield: 90–95% with >99% purity by HPLC.
Post-Synthetic Functionalization
Carboxamide Formation
The carboxylic acid intermediate at position 4 is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled with 3-chloro-4-fluoroaniline in dichloromethane. The reaction proceeds at 0°C to room temperature over 12 hours, yielding 82–88% after recrystallization from ethyl acetate.
Amino Group Introduction
Nitration of the triazole at position 5 using fuming nitric acid, followed by catalytic hydrogenation (H₂/Pd-C), introduces the amino group. This two-step sequence achieves 75–80% overall yield.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Evitachem’s protocols highlight the use of continuous flow systems for CuAAC reactions. Key parameters:
- Residence Time: 10–15 minutes.
- Throughput: 1–2 kg/hour.
- Purity: >98% by inline HPLC monitoring.
Crystallization Optimization
Anti-solvent crystallization with heptane ensures high-purity (>99.5%) final product. Particle size distribution is controlled via temperature ramping.
Analytical and Purification Methods
Characterization
Purification
- Column Chromatography: Silica gel with ethyl acetate/hexane gradient.
- Recrystallization: Ethanol/water mixtures for final product polishing.
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the halogenated phenyl groups, resulting in the removal of halogens or reduction of the triazole ring.
Substitution: The compound can undergo various substitution reactions, such as halogen exchange or nucleophilic substitution at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dehalogenated or reduced triazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound has potential applications as a probe or ligand due to its ability to interact with specific biological targets. It can be used in studies involving enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-chloro-4-fluorophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and halogenated phenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analog 1 : 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Difference : 3-Chlorobenzyl (vs. 4-chlorobenzyl) and 4-fluorobenzyl amide (vs. 3-chloro-4-fluorophenyl).
- The 4-fluorobenzyl amide lacks the dual halogenation (3-Cl, 4-F) of the target compound, which could diminish cross-species reactivity observed in SOS response inhibition .
Analog 2 : N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Difference: Replaces the 5-amino group with a 4-fluorophenyl moiety.
- Impact: Loss of the amino group eliminates hydrogen-bonding capability critical for β-turn mimicry, reducing efficacy in LexA inhibition. This analog instead demonstrates activity in apoptosis-related pathways, highlighting substituent-dependent target divergence .
Analog 3 : 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Difference : 4-Methylphenyl at N1 and 2,5-dichlorophenyl amide.
- This analog shows antiproliferative activity against renal cancer cells (RXF 393), suggesting triazole carboxamides can be repurposed for oncology via substituent tuning .
Pharmacological and Physicochemical Properties
*LogP values estimated via computational models.
Key Observations:
- Halogen Positioning: Dual halogenation (e.g., 3-Cl-4-F-phenyl) enhances target specificity for bacterial LexA compared to mono-halogenated analogs .
- Amino Group: Critical for β-turn mimicry; its absence in analogs correlates with shifted activity (e.g., apoptosis modulation over SOS inhibition) .
- Lipophilicity : Methyl or methoxy groups (e.g., 4-methylphenyl, 2,4-dimethoxyphenyl) reduce LogP, improving solubility but may compromise microbial target engagement .
Structural Insights from Crystallography and Modeling
- The target compound’s 4-chlorobenzyl group aligns with hydrophobic pockets in LexA, while the 3-chloro-4-fluorophenyl amide engages in halogen bonding with active-site residues. Analogs with bulkier substituents (e.g., cyclopropylmethyl in ) show reduced efficacy due to steric clashes .
- Methylation of the carboxamide nitrogen (e.g., N-methyl in ) disrupts conformational flexibility, validating the scaffold’s sensitivity to substituent-induced dynamics .
Biological Activity
5-Amino-1-(4-chlorobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoles, which are known for their diverse biological activities. Its structure can be represented as follows:
- IUPAC Name : 5-amino-1-(4-chlorobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Molecular Formula : C15H13ClF N5O
- Molecular Weight : 325.75 g/mol
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-amino-1-(4-chlorobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 | |
| HCT116 (Colon Cancer) | 12.8 | |
| A549 (Lung Cancer) | 9.2 |
These results suggest a promising anticancer profile, warranting further investigation into the specific mechanisms involved.
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cancer progression and inflammation:
- Enzyme Inhibition : Triazoles have been shown to inhibit enzymes such as cyclooxygenases (COX) and butyrylcholinesterase (BChE), which play crucial roles in cancer and neurodegenerative diseases.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. Studies have shown that triazoles can inhibit the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines.
Study 1: Neuroprotective Effects
A study conducted on a related triazole compound demonstrated neuroprotective effects in models of Alzheimer's disease. The compound inhibited Aβ aggregation and reduced oxidative stress markers in neuronal cells . This suggests that the triazole moiety may confer protective effects against neurodegeneration.
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of triazole derivatives against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is influenced by various substituents on the triazole ring:
- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and bioactivity.
- Amino Group : The amino group at position 5 is critical for biological activity, facilitating interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
